molecular formula C10H11BrClN B2445341 2-bromo-N-(4-chlorobenzyl)prop-2-en-1-amine CAS No. 1178438-59-9

2-bromo-N-(4-chlorobenzyl)prop-2-en-1-amine

Cat. No.: B2445341
CAS No.: 1178438-59-9
M. Wt: 260.56
InChI Key: BREWGQVJPIVGRM-UHFFFAOYSA-N
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Description

2-bromo-N-(4-chlorobenzyl)prop-2-en-1-amine is an organic compound with the molecular formula C10H11BrClN and a molecular weight of 260.56 g/mol . This compound is characterized by the presence of a bromine atom, a chlorine-substituted benzyl group, and an amine group attached to a prop-2-en-1-yl chain. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of 2-bromo-N-(4-chlorobenzyl)prop-2-en-1-amine typically involves the reaction of 4-chlorobenzylamine with 2-bromoprop-2-en-1-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

2-bromo-N-(4-chlorobenzyl)prop-2-en-1-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-bromo-N-(4-chlorobenzyl)prop-2-en-1-amine is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-chlorobenzyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used .

Comparison with Similar Compounds

2-bromo-N-(4-chlorobenzyl)prop-2-en-1-amine can be compared with other similar compounds, such as:

    2-bromo-N-(4-fluorobenzyl)prop-2-en-1-amine: Similar structure but with a fluorine atom instead of chlorine, which may result in different reactivity and biological activity.

    2-bromo-N-(4-methylbenzyl)prop-2-en-1-amine: Contains a methyl group instead of chlorine, potentially affecting its chemical properties and applications.

    2-bromo-N-(4-nitrobenzyl)prop-2-en-1-amine:

The uniqueness of this compound lies in its specific combination of bromine and chlorine substituents, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-bromo-N-[(4-chlorophenyl)methyl]prop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClN/c1-8(11)6-13-7-9-2-4-10(12)5-3-9/h2-5,13H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREWGQVJPIVGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CNCC1=CC=C(C=C1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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